The synthesis of Substance P, C-terminal pentapeptide can be achieved through several methods:
The choice of synthesis method depends on the desired properties of the peptide, such as stability and activity.
The molecular structure of Substance P, C-terminal pentapeptide consists of five amino acids: phenylalanine, glycine, leucine, methionine, and arginine. The sequence is typically represented as:
This pentapeptide adopts various conformations; studies indicate that it can form stable structures such as α-helices or partially helical conformations depending on environmental conditions . The three-dimensional structure is crucial for its interaction with receptors.
Substance P, C-terminal pentapeptide can undergo various chemical reactions that affect its biological activity:
These reactions are essential for understanding how modifications can lead to new analogs with improved therapeutic profiles.
The mechanism of action for Substance P, C-terminal pentapeptide primarily involves its interaction with neurokinin-1 receptors located in various tissues, including the brain and spinal cord. Upon binding to these receptors, several intracellular signaling pathways are activated:
These actions underline its role in pain transmission and other physiological functions.
Understanding these properties is crucial for applications in research and therapeutic development.
Substance P, C-terminal pentapeptide has several applications in scientific research:
These applications highlight its significance in both basic research and clinical settings, paving the way for potential therapeutic interventions.
The C-terminal pentapeptide fragment of Substance P (SPC5: *H-FFGLM-NH2) retains significant bioactivity by preserving the conserved "-Phe-X-Gly-Leu-Met-NH2" motif (where X = Phe in SPC5). This motif serves as the universal "message domain" for tachykinin receptor activation across mammalian species [1] [9]. SPC5 exhibits conformational plasticity that underpins its functional versatility:
Table 1: Functional Residues of SP C-terminal Pentapeptide in NK1R Activation
Residue | Role in Binding/Signaling | Receptor Interaction Partner |
---|---|---|
Phe7 | Hydrophobic anchoring & selectivity | TM3 Val116, TM5 Phe268 |
Phe8 | Receptor activation toggle switch | TM6 Tyr287 |
Gly9 | Backbone flexibility for deep engagement | ECL3 Lys190 |
Leu10 | Hydrophobic stabilization | TM5 Ile261, TM6 His265 |
Met11-NH2 | High-affinity anchoring | ECL2 Gln165, TM7 Asn291 |
SPC5 achieves >1000-fold selectivity for NK1R over NK2R/NK3R through:
SPC5 engagement induces conformational changes in NK1R that differentially activate Gα subunits:- Gq/IP3/DAG Pathway: The core activation mechanism involves:1. SPC5-driven TM6 outward movement (8.3Å displacement) exposing Gq docking site2. Gαq coupling → phospholipase Cβ (PLCβ) activation3. PLCβ cleaves PIP2 → IP3 (Ca2+ release) + DAG (PKC activation) [1] [4]Kinetics: Rapid onset (seconds), dominant in smooth muscle/bronchoconstriction- Gs/cAMP Pathway: Requires full-length SP engagement with ECL2/ECL3:1. SP N-terminal (absent in SPC5) stabilizes receptor-ECL2 hydrogen bonds2. Promotes unique "non-canonical" active conformation with TM7 static3. E782.50-N3017.49 salt bridge facilitates Gαs docking [4]4. Adenylyl cyclase activation → cAMP → PKA/CREB signalingKinetics: Delayed (minutes), critical in neuronal plasticity/inflammation [1] [6]
Table 2: G-protein Pathway Activation by SP vs. SPC5
Parameter | Gq/IP3/DAG Pathway | Gs/cAMP Pathway |
---|---|---|
Agonist Efficacy | SPC5 ≈ Full SP | SPC5 << Full SP |
Key Structural Determinant | TM6 outward shift | ECL2-N-terminus stabilization |
Primary Second Messenger | Ca2+, DAG | cAMP |
Downstream Effects | PKC activation, smooth muscle contraction | PKA signaling, CREB transcription |
Kinetic Profile | Seconds | Minutes-hours |
SPC5-activated NK1R undergoes phosphorylation by GRK4/5 at Ser/Thr clusters (Ser348, Thr352, Ser357) in the C-terminal domain, triggering β-arrestin recruitment:
Mechanistic Implications: The transient β-arrestin-NK1R interaction (vs. permanent complexes in AT1aR) allows rapid receptor resensitization—critical for sustaining responsiveness to repeated SP stimulation in pain pathways [3] [10].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8